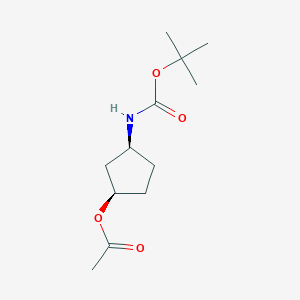
(1R)-1-(4-ethoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
(1R)-1-(4-ethoxyphenyl)ethan-1-ol, more commonly referred to as 4-ethoxyphenethyl alcohol (4-EtOPhEtOH), is an aromatic alcohol found in various plants, including those of the genus Magnolia. It is an important intermediate in the synthesis of various industrial products, such as synthetic rubber, and it has been used as a flavoring agent in food. In addition to its industrial applications, 4-EtOPhEtOH has been studied for its potential therapeutic effects, including its anti-inflammatory, anti-oxidative, and anti-bacterial activities.
Applications De Recherche Scientifique
Environmental Monitoring and Safety
Halogenated Fire Retardants and Environmental Concerns : A comprehensive review of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. This research context suggests a potential avenue for studying "(1R)-1-(4-ethoxyphenyl)ethan-1-ol" in terms of its environmental safety and biodegradation properties, particularly if it shares structural or functional similarities with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Chemistry and Bioanalytical Applications
Aptamer Bioanalytical Applications : Aptamers, artificial single-stranded DNA or RNA sequences, have shown high specificity and affinity for various target molecules, from small molecules to cells. Research in this field focuses on the development of biosensors, diagnostics, and therapeutic applications. The study of "(1R)-1-(4-ethoxyphenyl)ethan-1-ol" could be relevant in the development of aptamer-based sensors or therapeutic agents, provided it serves as a target or ligand for specific aptamer sequences (Iliuk, Hu, & Tao, 2011).
Propriétés
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGQWBJLOYXULB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-ethoxyphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)







palladium(II)](/img/structure/B3117698.png)

